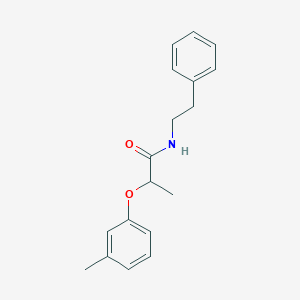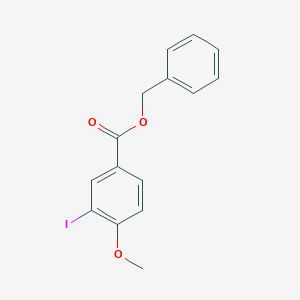![molecular formula C19H15N3O2S2 B250170 N-[[2-(phenylcarbamoyl)phenyl]carbamothioyl]thiophene-2-carboxamide](/img/structure/B250170.png)
N-[[2-(phenylcarbamoyl)phenyl]carbamothioyl]thiophene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[[2-(phenylcarbamoyl)phenyl]carbamothioyl]thiophene-2-carboxamide is a complex organic compound that belongs to the class of thiophene derivatives This compound is characterized by the presence of a thiophene ring, which is a five-membered ring containing one sulfur atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[[2-(phenylcarbamoyl)phenyl]carbamothioyl]thiophene-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Phenylcarbamoyl Intermediate: This step involves the reaction of aniline with phosgene to form phenyl isocyanate, which is then reacted with a suitable amine to form the phenylcarbamoyl intermediate.
Introduction of the Thiophene Ring: The phenylcarbamoyl intermediate is then reacted with thiophene-2-carboxylic acid under appropriate conditions to introduce the thiophene ring.
Formation of the Carbamothioyl Group: The final step involves the reaction of the intermediate with thiourea to form the carbamothioyl group, resulting in the formation of this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to ensure high yield and purity. Additionally, industrial methods may incorporate continuous flow reactors and automated systems to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[[2-(phenylcarbamoyl)phenyl]carbamothioyl]thiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or thiols.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as halides or alkoxides replace specific functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at moderate temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents under inert atmosphere.
Substitution: Halides, alkoxides; reactions are conducted in polar solvents with appropriate catalysts.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines, thiols
Substitution: Halogenated or alkoxylated derivatives
Scientific Research Applications
N-[[2-(phenylcarbamoyl)phenyl]carbamothioyl]thiophene-2-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as conductive polymers and organic semiconductors.
Mechanism of Action
The mechanism of action of N-[[2-(phenylcarbamoyl)phenyl]carbamothioyl]thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and modulating biological processes. For example, it may inhibit the activity of certain kinases or proteases, leading to downstream effects on cell signaling and metabolism.
Comparison with Similar Compounds
Similar Compounds
- N-{[2-(phenylcarbamoyl)phenyl]carbamothioyl}benzamide
- N-{[2-(phenylcarbamoyl)phenyl]carbamothioyl}furan-2-carboxamide
- N-{[2-(phenylcarbamoyl)phenyl]carbamothioyl}pyrrole-2-carboxamide
Uniqueness
N-[[2-(phenylcarbamoyl)phenyl]carbamothioyl]thiophene-2-carboxamide is unique due to the presence of the thiophene ring, which imparts distinct electronic and structural properties. This uniqueness makes it particularly valuable in applications requiring specific electronic characteristics, such as in the development of organic semiconductors and conductive polymers.
Properties
Molecular Formula |
C19H15N3O2S2 |
|---|---|
Molecular Weight |
381.5 g/mol |
IUPAC Name |
N-[[2-(phenylcarbamoyl)phenyl]carbamothioyl]thiophene-2-carboxamide |
InChI |
InChI=1S/C19H15N3O2S2/c23-17(20-13-7-2-1-3-8-13)14-9-4-5-10-15(14)21-19(25)22-18(24)16-11-6-12-26-16/h1-12H,(H,20,23)(H2,21,22,24,25) |
InChI Key |
NQDGTDUKNSZANV-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)NC(=O)C2=CC=CC=C2NC(=S)NC(=O)C3=CC=CS3 |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)C2=CC=CC=C2NC(=S)NC(=O)C3=CC=CS3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(3,4-dimethylphenoxy)-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]acetamide](/img/structure/B250089.png)

![2-[(4-methoxybenzoyl)(methyl)amino]-N-(2-phenylethyl)benzamide](/img/structure/B250093.png)
![N-{4-[(allylamino)sulfonyl]phenyl}-2-(2-isopropylphenoxy)acetamide](/img/structure/B250095.png)
![2-(4-methylphenoxy)-N-(2-{[2-(4-methylphenoxy)propanoyl]amino}ethyl)propanamide](/img/structure/B250097.png)
![N-[(2,6-dimethylphenyl)carbamothioyl]-3-phenylpropanamide](/img/structure/B250098.png)
![N-allyl-N'-[(4-methoxyphenyl)acetyl]thiourea](/img/structure/B250099.png)
![2-({[(2,2-dimethylpropanoyl)amino]carbonothioyl}amino)-N-phenylbenzamide](/img/structure/B250100.png)


![3-bromo-N-{[(4-ethoxyphenyl)(4-hydroxybutyl)amino]carbonothioyl}-4-methylbenzamide](/img/structure/B250105.png)
![tert-butyl 4-{[([1,1'-biphenyl]-4-ylcarbonyl)amino]carbothioyl}-1-piperazinecarboxylate](/img/structure/B250107.png)
![4-[(anilinocarbothioyl)amino]-N-isopropylbenzenesulfonamide](/img/structure/B250109.png)
![4-({[(3-bromo-4-methylbenzoyl)amino]carbothioyl}amino)-N-isopropylbenzenesulfonamide](/img/structure/B250110.png)
